molecular formula C3H7O6P B230789 Phospholactic acid CAS No. 18365-82-7

Phospholactic acid

Cat. No.: B230789
CAS No.: 18365-82-7
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-UHFFFAOYSA-N
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Description

Lactophosphoric acid, also known as 2-(phosphonooxy)propanoic acid, is an organic compound with the molecular formula C3H7O6P. It is a derivative of lactic acid where a phosphate group is esterified to the hydroxyl group of lactic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactophosphoric acid can be synthesized through the esterification of lactic acid with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. One common method is to react lactic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3CH(OH)COOH+POCl3CH3CH(OH)COOPO3H2+HCl\text{CH}_3\text{CH(OH)COOH} + \text{POCl}_3 \rightarrow \text{CH}_3\text{CH(OH)COOPO}_3\text{H}_2 + \text{HCl} CH3​CH(OH)COOH+POCl3​→CH3​CH(OH)COOPO3​H2​+HCl

Industrial Production Methods: Industrial production of lactophosphoric acid involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Lactophosphoric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce phosphoric acid and pyruvic acid.

    Reduction: Reduction reactions can convert it back to lactic acid and phosphoric acid.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Lactophosphoric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of lactophosphoric acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The phosphate group can be transferred to other molecules, playing a crucial role in energy metabolism and signal transduction pathways .

Comparison with Similar Compounds

    Lactic Acid: Similar in structure but lacks the phosphate group.

    Phosphoric Acid: Contains the phosphate group but lacks the lactic acid moiety.

    Glycerophosphoric Acid: Contains a glycerol backbone instead of lactic acid.

Uniqueness: Lactophosphoric acid is unique due to the presence of both lactic acid and phosphate functionalities. This dual functionality allows it to participate in a wide range of biochemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRNWHGZPKNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-82-7
Record name Lactophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7Q0NEV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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